tert-Butyl 6-hydroxy-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent hydrocarbon framework and functional group substitutions. The core structure is a decane system fused into a spiro arrangement, with two nitrogen atoms (diazaspiro) and a tertiary-butyl ester group. The full systematic name—tert-butyl 6-hydroxy-2,8-diazaspiro[4.5]decane-8-carboxylate—is constructed as follows:
- Spiro descriptor : The term "spiro[4.5]" indicates a bicyclic system where one ring contains four members and the other five, joined at a single spiro carbon atom.
- Numbering : Positions 2 and 8 denote the nitrogen atoms in the larger (nine-membered) ring system, while position 6 specifies the hydroxyl group.
- Substituents : The tert-butoxycarbonyl (Boc) group is attached to nitrogen at position 8, forming the carboxylate ester.
Alternative designations include the CAS registry number 1367774-49-9 , which serves as a unique identifier in chemical databases. Non-IUPAC synonyms may reference the Boc-protected hydroxy-diazaspirodecane framework, though these are less commonly utilized in formal literature.
Table 1: Key Identifiers for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₃ | |
| Molecular Weight | 256.34 g/mol | |
| CAS Registry Number | 1367774-49-9 |
Spirocyclic Architecture: Analysis of [4.5] Decane Bridging System
The spiro[4.5]decane framework consists of two fused rings: a four-membered azetidine-like ring and a five-membered pyrrolidine-like ring, sharing a single spiro carbon atom. This architecture imposes significant steric and electronic constraints, influencing the compound’s reactivity and conformational stability.
- Ring Connectivity : The four-membered ring contains one nitrogen atom (position 2), while the five-membered ring includes the second nitrogen (position 8) and the hydroxyl group (position 6). The tert-butyl carboxylate moiety is appended to the five-membered ring’s nitrogen.
- Bond Angles and Strain : The smaller four-membered ring exhibits bond angles close to 90°, introducing angular strain typical of azetidine systems. In contrast, the five-membered ring adopts a near-envelope conformation, mitigating torsional strain.
Table 2: Comparative Analysis of Spirocyclic Ring Systems
| Ring System | Bond Angles (°) | Strain Energy (kcal/mol) | Dominant Conformation |
|---|---|---|---|
| Spiro[4.5]decane | 88–94 | 12–15 | Twisted chair |
| Spiro[5.5]undecane | 100–108 | 8–10 | Planar |
The [4.5] bridging system creates a rigid scaffold that limits rotational freedom around the spiro carbon, making it advantageous for designing conformationally restricted pharmacophores.
Stereochemical Considerations in Diazaspiro Ring Systems
Stereochemistry in diazaspiro compounds arises from both the spiro junction and substituent configurations. For this compound, two stereogenic centers are present: the spiro carbon and the hydroxyl-bearing carbon (C6).
- Spiro Carbon Chirality : The spiro carbon connects two non-identical rings, creating a chiral center. However, in this compound, the symmetry of the spiro[4.5] system may render the spiro carbon achiral due to internal plane symmetry, depending on substituent arrangements.
- Hydroxyl Group Configuration : The hydroxyl group at C6 introduces a second stereogenic center. Its spatial orientation (R or S) affects hydrogen-bonding interactions and molecular polarity.
The nitrogen atoms at positions 2 and 8 adopt pyramidal geometries, with lone pairs contributing to potential tautomerism or protonation states under varying pH conditions. These features make the compound’s stereochemistry critical for its interactions in synthetic or biological systems.
Structure
3D Structure
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 6-hydroxy-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-7-5-13(10(16)8-15)4-6-14-9-13/h10,14,16H,4-9H2,1-3H3 |
InChI Key |
VHBCBFLNDUZDBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC2)C(C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-hydroxy-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-hydroxy-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmaceutical Development :
- Tert-butyl 6-hydroxy-2,8-diazaspiro[4.5]decane-8-carboxylate has been investigated for its potential as a scaffold in drug design due to its unique structural features that can enhance biological activity and selectivity.
- It acts as a potential inhibitor for various enzymes and receptors, making it a candidate for further development in treating diseases such as cancer and neurological disorders .
- Antimicrobial Activity :
- Neuroprotective Effects :
Material Science Applications
- Polymer Synthesis :
- Coatings and Adhesives :
Case Study 1: Drug Development
A recent study evaluated the efficacy of this compound as a lead compound for developing new anti-cancer agents. The results showed promising cytotoxicity against various cancer cell lines, indicating that modifications to the core structure could yield potent therapeutic agents.
Case Study 2: Antimicrobial Research
In another investigation, derivatives of this compound were tested against multi-drug resistant bacterial strains. The findings revealed that specific modifications improved antimicrobial activity significantly compared to existing antibiotics, highlighting the potential for new treatments in infectious diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 6-hydroxy-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 6-hydroxy-2,8-diazaspiro[4.5]decane-8-carboxylate with structurally related spirocyclic diaza compounds, focusing on substituents, physicochemical properties, and synthetic routes.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Hydrochloride salts (e.g., CAS 851325-42-3) exhibit enhanced crystallinity but reduced solubility in non-polar solvents, making them preferable for solid-state formulations.
Synthetic Routes :
- Analogous compounds are synthesized via coupling reactions (e.g., Buchwald-Hartwig amination) or spirocyclization. For example, tert-butyl 3-oxo derivatives are prepared using Cu(I)-catalyzed protocols with Cs₂CO₃ as a base, yielding ~69% purity after column chromatography.
- Hydroxyl-containing variants may require protective group strategies to prevent undesired side reactions during synthesis.
Stability and Applications: 3-Oxo derivatives (e.g., CAS 169206-67-1) demonstrate higher thermal stability (b.p. 425°C) due to reduced hydrogen-bonding capacity. The target compound’s 6-hydroxy group could enhance binding to biological targets (e.g., kinases or GPCRs) via hydrogen bonding, a feature less prominent in non-hydroxylated analogs.
Contradictions and Limitations
- Similarity scores (e.g., 0.98 for CAS 851325-42-3) may overstate functional equivalence, as substituent positions critically influence reactivity and bioactivity.
- Purity data vary across analogs (95–98%), but direct comparisons are confounded by differences in counterions (e.g., hydrochloride vs. oxalate salts).
Biological Activity
tert-Butyl 6-hydroxy-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1367774-49-9) is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H24N2O3
- Molar Mass : 256.34 g/mol
- Structural Characteristics : The compound features a spirocyclic framework that is significant for its biological interactions, particularly in drug design.
Biological Activity Overview
The biological activity of this compound is primarily associated with its potential anticancer properties and enzyme inhibition capabilities.
Anticancer Activity
Recent studies have indicated that compounds with spirocyclic structures can exhibit anticancer activity by interacting with cellular pathways involved in tumor growth and apoptosis. For instance:
- A study demonstrated that derivatives of diazaspiro compounds showed enhanced cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involved the induction of apoptosis and disruption of cell cycle progression, suggesting the compound's potential as a lead in cancer therapy .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes, which can be crucial in treating diseases associated with enzyme overactivity:
- Research has shown that certain diazaspiro derivatives can inhibit chitin synthase, thereby suppressing the growth of fungi strains such as Candida albicans and Aspergillus fumigatus . This indicates potential applications in antifungal therapies.
Data Table: Summary of Biological Activities
Case Studies
- Study on Anticancer Activity :
- Fungal Inhibition Study :
The biological activity of this compound appears to be mediated through several mechanisms:
- Apoptosis Induction : By activating pathways that lead to programmed cell death in cancer cells.
- Enzyme Interaction : Competing with natural substrates or binding to active sites of enzymes like chitin synthase.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 6-hydroxy-2,8-diazaspiro[4.5]decane-8-carboxylate, and how do reaction conditions influence yield?
- Methodology : A common approach involves nucleophilic substitution or coupling reactions using tert-butyl-protected intermediates. For example, tert-butyl carbamate derivatives (e.g., tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate) can be alkylated with hydroxy-containing electrophiles under reflux with anhydrous potassium carbonate in acetonitrile . Key variables include temperature (reflux vs. room temperature), solvent polarity, and stoichiometry of reagents.
- Data Consideration : Monitor reaction progress via TLC or LC-MS. Purify using column chromatography with gradients of ethyl acetate/hexane. Typical yields range from 50–75%, depending on steric hindrance and protecting group stability.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) for purity assessment (>97% by area normalization) .
- NMR : Confirm spirocyclic structure via H and C NMR. Key signals include tert-butyl protons (δ ~1.4 ppm) and hydroxyl protons (δ ~5.0 ppm, broad) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z ~299.3) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this spirocyclic compound?
- Approach : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in spirocycle formation. Tools like Gaussian or ORCA enable energy profiling of intermediates .
- Case Study : ICReDD’s reaction path search methods combine computational modeling with experimental validation, reducing optimization time by 30–50% through targeted condition screening (e.g., solvent selection, catalyst loading) .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Troubleshooting Workflow :
Replicate Experiments : Confirm reproducibility under identical conditions.
Variable Testing : Adjust NMR parameters (e.g., solvent, temperature) to resolve signal splitting caused by dynamic effects.
Cross-Validation : Compare with analogous compounds (e.g., tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate) to identify characteristic spirocyclic peaks .
- Example : Discrepancies in H NMR integration ratios may arise from residual solvents; use DMSO-d6 for improved solubility and peak resolution .
Q. What safety protocols are critical when handling this compound in catalytic studies?
- Risk Mitigation :
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources (P403, P233) .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions (P281) .
- Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .
Applied Research Questions
Q. What strategies enhance the stability of this compound in aqueous media for biological assays?
- Methodology :
- pH Control : Buffer solutions (pH 6–7) minimize hydrolysis of the tert-butyl carbamate group.
- Lyophilization : Freeze-dry the compound and reconstitute in DMSO for long-term storage .
- Data Validation : Monitor degradation via accelerated stability testing (40°C/75% RH) over 14 days, analyzing by HPLC .
Q. How can this compound serve as a precursor in medicinal chemistry?
- Case Study : Similar spirocyclic tert-butyl derivatives (e.g., 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione) have been functionalized as anticonvulsant agents. Key steps include Boc deprotection (TFA/CHCl) and subsequent coupling with bioactive moieties .
- Design Considerations : Prioritize substituents that enhance blood-brain barrier penetration (e.g., fluorinated aryl groups) while maintaining spirocycle conformational rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
